ethyl {(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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Overview
Description
Ethyl {(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a fascinating structure. Let’s break it down:
- The ethyl group (C₂H₅) is attached to the central core.
- The core consists of a pyrroloquinoline scaffold, which contains a fused pyrrole and quinoline ring system.
- The thiazolidinone moiety (a five-membered ring containing sulfur and nitrogen) is also part of the structure.
Preparation Methods
Industrial Production Methods: As of now, there are no established industrial-scale methods for producing ethyl {(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. Research in this area is ongoing, and future developments may lead to scalable production routes.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions due to its functional groups. Potential reactions include:
Oxidation: Oxidative processes can modify the pyrroloquinoline core or the thiazolidinone ring.
Reduction: Reduction reactions may target specific functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Cyclization: Intramolecular cyclizations could occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example:
Oxidation: Oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.
Substitution: Halogenation reagents (e.g., bromine or chlorine) may introduce substituents.
Cyclization: Acidic or basic conditions can promote cyclization reactions.
Major Products: The major products depend on the specific reactions performed. Isolated intermediates and final products would vary based on the synthetic pathway.
Scientific Research Applications
This compound’s applications span multiple fields:
Chemistry: It serves as a valuable building block for designing novel molecules.
Biology: Researchers explore its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Investigations focus on potential therapeutic properties.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
The precise mechanism of action remains an active area of study. Researchers investigate how it interacts with cellular components, signaling pathways, and biomolecules. Further research is needed to unravel its effects fully.
Comparison with Similar Compounds
Remember that scientific progress continually shapes our understanding of compounds like ethyl {(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin
Properties
Molecular Formula |
C28H27ClN2O5S |
---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
ethyl 2-[(5Z)-5-[9-(4-chlorophenyl)-6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C28H27ClN2O5S/c1-6-36-20(32)13-30-25(34)23(37-26(30)35)21-18-11-15(2)12-19-22(18)31(24(21)33)27(3,4)14-28(19,5)16-7-9-17(29)10-8-16/h7-12H,6,13-14H2,1-5H3/b23-21- |
InChI Key |
QXCHHPWSEGXHDL-LNVKXUELSA-N |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/2\C3=C4C(=CC(=C3)C)C(CC(N4C2=O)(C)C)(C)C5=CC=C(C=C5)Cl)/SC1=O |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=C2C3=C4C(=CC(=C3)C)C(CC(N4C2=O)(C)C)(C)C5=CC=C(C=C5)Cl)SC1=O |
Origin of Product |
United States |
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